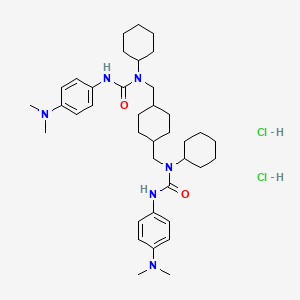

NTE-122 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H60Cl2N6O2 |

|---|---|

Molecular Weight |

703.8 g/mol |

IUPAC Name |

1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |

InChI |

InChI=1S/C38H58N6O2.2ClH/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4;;/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46);2*1H |

InChI Key |

RJZJTTNFFARMHQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: NTE-122 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NTE-122 is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). Identified by its CAS number 16697-84-6, its full chemical name is trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane. This document provides a comprehensive overview of the available technical data on NTE-122, including its mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia and atherosclerosis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 166967-84-6 |

| Full Chemical Name | trans-1,4-bis[[1-cyclohexyl-3-(4-dimethylamino phenyl)ureido]methyl]cyclohexane |

| Molecular Formula | C₃₈H₅₈N₆O₂ |

| Molecular Weight | 646.9 g/mol |

Mechanism of Action

NTE-122 functions as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, NTE-122 prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells and the development of atherosclerotic plaques.[1][2]

The inhibitory action of NTE-122 is highly selective for ACAT. Studies have shown that it does not significantly affect other enzymes involved in lipid metabolism, such as 3-hydroxy-3-methylglutaryl-CoA reductase, acyl-CoA synthetase, cholesterol esterase, lecithin:cholesterol acyltransferase, acyl-CoA:sn-glycerol-3-phosphate acyltransferase, and cholesterol 7α-hydroxylase, at concentrations up to 10 µM.[1]

Signaling Pathway and Cellular Effects

The primary signaling pathway affected by NTE-122 is the intracellular cholesterol trafficking and metabolism pathway. By inhibiting ACAT, NTE-122 modulates several key cellular processes related to cholesterol homeostasis.

Pharmacological Data

In Vitro Efficacy

NTE-122 has demonstrated potent inhibitory activity against ACAT in a variety of cell-free and cell-based assays.

Table 1: In Vitro IC₅₀ Values for NTE-122

| System | IC₅₀ (nM) | Reference |

| Cell-Free Microsomal ACAT Activity | ||

| Rabbit Liver | 1.2 | [1] |

| Rat Liver | 9.6 | [1] |

| Rabbit Small Intestine | 2.4 | [1] |

| Rat Small Intestine | 4.8 | [1] |

| Rabbit Aorta | 1.8 | [1] |

| Cultured Cell ACAT Activity | ||

| HepG2 Cells | 1.2 | [1] |

| CaCo-2 Cells | 9.6 | [1] |

| PMA-treated THP-1 Cells (Cell-free) | 0.88 | [2] |

| J774.1 Cells (Cell-free) | 360 | [2] |

| PMA-treated THP-1 Cells (Cellular) | 3.5 | [2] |

| Rat Peritoneal Macrophages (Cellular) | 84 | [2] |

| J774.1 Cells (Cellular) | 6800 | [2] |

In Vivo Efficacy

Animal studies have shown that NTE-122 effectively lowers cholesterol levels and prevents the progression of atherosclerosis.

Table 2: In Vivo ED₅₀ Values for NTE-122 in Cholesterol-Fed Rats

| Parameter | ED₅₀ (mg/kg/day) | Reference |

| Serum Cholesterol Reduction | 0.12 | [1] |

| Liver Cholesterol Reduction | 0.44 | [1] |

In cholesterol-fed rabbits, oral administration of NTE-122 at doses greater than 2 mg/kg/day significantly lowered plasma and liver cholesterol levels.[1]

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol outlines a general procedure for measuring ACAT activity in microsomal preparations.

Objective: To determine the inhibitory effect of NTE-122 on ACAT activity in microsomes isolated from various tissues.

Materials:

-

Tissue of interest (e.g., liver, intestine)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose)

-

[¹⁴C]Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

ACAT assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

NTE-122 stock solution (in DMSO)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Microsome Preparation:

-

Homogenize fresh tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the microsomal pellet in the homogenization buffer.

-

Determine the protein concentration of the microsomal preparation.

-

-

ACAT Assay:

-

In a reaction tube, add the microsomal preparation, ACAT assay buffer, and varying concentrations of NTE-122 or vehicle (DMSO).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]Oleoyl-CoA complexed with BSA.

-

Incubate for 10-30 minutes at 37°C.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Extract the lipids and evaporate the organic phase to dryness under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol.

-

-

Analysis:

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Visualize the separated lipids (e.g., using iodine vapor).

-

Scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the ACAT activity as the amount of [¹⁴C]cholesteryl ester formed per unit time per milligram of protein.

-

Determine the IC₅₀ value of NTE-122 by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

Cholesterol Efflux Assay in Macrophages

This protocol describes a method to assess the effect of NTE-122 on cholesterol efflux from macrophage-derived foam cells.

Objective: To determine if NTE-122 enhances HDL-mediated cholesterol efflux from macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

[³H]Cholesterol

-

Acetylated low-density lipoprotein (acLDL)

-

High-density lipoprotein (HDL)

-

NTE-122 stock solution (in DMSO)

-

Scintillation cocktail

Procedure:

-

Foam Cell Formation:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Label the macrophages with [³H]cholesterol by incubating with the radiolabel for 24-48 hours.

-

Load the labeled macrophages with cholesterol by incubating with acLDL (e.g., 50 µg/mL) for 24-48 hours to form foam cells.

-

-

Cholesterol Efflux:

-

Wash the foam cells to remove excess acLDL and unincorporated [³H]cholesterol.

-

Incubate the cells with serum-free medium containing HDL as a cholesterol acceptor, in the presence of varying concentrations of NTE-122 or vehicle.

-

Incubate for 4-24 hours.

-

-

Analysis:

-

Collect the incubation medium and centrifuge to remove any detached cells.

-

Lyse the cells remaining in the wells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)) x 100%.

-

Conclusion

NTE-122 is a highly potent and selective competitive inhibitor of ACAT with demonstrated efficacy in both in vitro and in vivo models of hypercholesterolemia and atherosclerosis. Its ability to inhibit cholesterol esterification in various cell types, including macrophages and intestinal cells, suggests its potential as a therapeutic agent to reduce cholesterol absorption, prevent foam cell formation, and ultimately inhibit the progression of atherosclerotic plaques. The data summarized in this guide provide a strong foundation for further preclinical and clinical investigation of NTE-122 dihydrochloride.

References

An In-depth Technical Guide to the Mechanism of Action of GNTI-122

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 (formerly NTE-122 dihydrochloride) is an investigational autologous engineered regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This guide provides a detailed overview of its core mechanism of action, supported by preclinical data, experimental protocols, and visual representations of the underlying biological pathways. GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells, the hallmark of T1D.

Core Mechanism of Action: Engineered Immune Suppression

GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and genetically engineered to create a potent and targeted therapeutic that addresses key limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical pillars designed to ensure stability, specificity, and sustained activity in the inflammatory pancreatic environment.

The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is achieved through both direct, antigen-specific suppression and indirect bystander suppression.[1][2]

The Three Pillars of GNTI-122 Engineering

-

Stable FOXP3 Expression: The master transcription factor FOXP3 is crucial for the development and function of Tregs. GNTI-122 is engineered for stable and high-level expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in inflammatory conditions that might otherwise destabilize Tregs.[1][3] This is achieved by inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[4]

-

Islet-Specific T-Cell Receptor (TCR): To ensure the engineered Tregs home to the site of autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP).[3][5] This targeted approach is intended to concentrate the therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing off-target immunosuppression.[3]

-

Chemically Inducible Signaling Complex (CISC): To overcome the scarcity of the essential Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122 incorporates a CISC.[1][3] This synthetic receptor provides a pro-survival and expansion signal in response to the administration of low doses of rapamycin.[1][5] This allows for tunable, on-demand support for GNTI-122 persistence and function in vivo.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the general workflow for its generation and characterization.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its phenotype, function, and efficacy.

Table 1: GNTI-122 Product Characteristics

| Parameter | Result | Source |

| Purity of Dual-Edited Product | >90% | [6] |

| Cell Yield | >3 x 109 | [6] |

| Viability | High | [6] |

Table 2: Phenotypic Profile of GNTI-122

| Marker | Expression Level | Significance | Source |

| FOXP3 | High | Treg lineage marker | [5][6] |

| CD25 | High | Treg activation marker | [5][6] |

| CD127 | Low | Treg lineage marker | [5][6] |

| CTLA4 | High | Suppressive function marker | [6][7] |

| TNFRII | High | Treg stability marker | [6][7] |

| EOS | High | Treg stability marker | [6] |

| CD27 | High | Treg stability marker | [6] |

| CD70 | Low | Treg stability marker | [6] |

Table 3: Cytokine Secretion Profile of GNTI-122 (Post-Stimulation)

| Cytokine | Secretion Level | Significance | Source |

| IL-2 | Low | Reduced pro-inflammatory potential | [6][7] |

| TNF-α | Low | Reduced pro-inflammatory potential | [6][7] |

| IFN-γ | Low | Reduced pro-inflammatory potential | [6][7] |

| LAP and GARP | Increased | Markers of TGF-β-mediated suppression | [6][7] |

Table 4: In Vitro and In Vivo Functional Data

| Assay | Key Finding | Significance | Source |

| In Vitro Suppression Assay | Potent inhibition of Teff proliferation | Demonstrates direct and bystander suppressive function | [1][6][7] |

| Rapamycin-Mediated CISC Activation | Concentration-dependent STAT5 phosphorylation | Confirms functionality of the IL-2 signaling support | [3][8] |

| In Vivo Mouse Model (Adoptive Transfer) | Diabetes-free survival in 90-100% of treated mice | Demonstrates in vivo efficacy in preventing T1D progression | [7] |

| In Vivo Mouse Model (Cell Trafficking) | Increased homing of mEngTregs to the pancreas | Confirms targeting to the site of inflammation | [7] |

| In Vivo Mouse Model (Histology) | Reduced insulitis and preservation of beta cells | Shows protection of insulin-producing cells | [7][9] |

Experimental Protocols

Generation of GNTI-122

-

Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]

-

Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9 technology. This process involves the knock-in of transgenes delivered by adeno-associated virus (AAV) vectors to:

-

Enrichment and Expansion: The engineered cells are cultured in the presence of rapamycin. The CISC provides a selective advantage, leading to the enrichment and expansion of the dual-engineered GNTI-122 cells.[4]

-

Cryopreservation: The final, highly pure GNTI-122 product is cryopreserved for future use.[4]

In Vitro Suppression Assay

-

Cell Co-culture: GNTI-122 cells are co-cultured with autologous, islet-specific Teffs. Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-presenting cells.[4]

-

Stimulation: The co-culture is stimulated to induce Teff proliferation.

-

Analysis: Teff proliferation is measured by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122 cells.[9]

In Vivo Adoptive Transfer Mouse Model

-

Disease Induction: NSG mice are injected with splenocytes from diabetic NOD mice to induce a T1D-like disease.[7][9]

-

Treatment: At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[7][9]

-

Monitoring: Blood glucose levels are monitored over time to assess diabetes development.[10]

-

Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis to assess the degree of insulitis and to quantify beta cell mass via insulin (B600854) staining.[9][10]

Conclusion

GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type 1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype, specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of beta cells. The preclinical data strongly support its proposed mechanism of action, demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a mouse model of T1D. These findings provide a strong rationale for the ongoing clinical development of GNTI-122 as a potentially transformative therapy for individuals with Type 1 Diabetes.

References

- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 2. gentibio.com [gentibio.com]

- 3. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 4. gentibio.com [gentibio.com]

- 5. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gentibio details development, characterization of novel autologous engineered human regulatory T-cell therapy for T1D | BioWorld [bioworld.com]

- 8. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gentibio.com [gentibio.com]

- 10. gentibio.com [gentibio.com]

No Publicly Available Information on NTE-122 Dihydrochloride

Despite a comprehensive search for "NTE-122 dihydrochloride," there is no publicly available scientific literature, clinical trial data, or any other documentation detailing the discovery, synthesis, or biological activity of a compound with this specific designation.

Extensive searches have been conducted across various scientific and medical databases to locate information pertinent to a chemical entity named "this compound." These efforts have not yielded any specific results for a compound with this identifier. The search results were primarily dominated by two unrelated therapeutic candidates:

-

GNTI-122: A cell therapy product in clinical development for the treatment of Type 1 Diabetes.[1][2]

-

BNT122: An investigational cancer vaccine.

It is important to note that there is no discernible link between these biologics and a small molecule compound that would be designated as a "dihydrochloride" salt.

The term "NTE" can also be an acronym for "New Therapeutic Entity," a classification used in the pharmaceutical industry for known molecules that are being developed for new indications or with novel formulations.[3] However, this is a general regulatory and development term and not a specific identifier for a single compound.

While the search for "NTE-122" did not yield specific results, the query did bring up information on a class of chemical compounds known as pyrazolo[1,5-a]pyrimidines . This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities and their role as core structures in the development of various therapeutic agents.[4][5][6][7] It is plausible, though entirely speculative, that "NTE-122" could be an internal or undisclosed code name for a compound within this chemical family.

At present, there is no information in the public domain regarding the discovery, synthesis, experimental protocols, or signaling pathways associated with a compound named "this compound." The requested in-depth technical guide or whitepaper cannot be produced due to the absence of foundational data. It is possible that "this compound" is an internal project code that has not yet been publicly disclosed, a misnomer, or a compound that is in a very early stage of development with no associated publications.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rddpharma.com [rddpharma.com]

- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

NTE-122 dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available chemical information for NTE-122 dihydrochloride (B599025). Due to the limited publicly accessible data on this specific compound, this document focuses on its fundamental properties.

Core Chemical Data

The following table summarizes the key identifiers for NTE-122 and its dihydrochloride salt. It is important to note that the provided CAS number corresponds to the free base form of NTE-122.

| Identifier | Value | Source |

| Compound Name | NTE-122 Dihydrochloride | |

| CAS Number (for free base) | 166967-84-6 | [1] |

| Molecular Formula (Free Base) | C₃₈H₅₈N₆O₂ | [1] |

| Molecular Weight (Free Base) | 630.91 g/mol | [1] |

| Molecular Weight (Dihydrochloride) | 703.83 g/mol | Calculated |

The molecular weight of this compound was calculated by adding the molecular weight of two moles of hydrogen chloride (HCl, molecular weight ≈ 36.46 g/mol ) to the molecular weight of the NTE-122 free base.[1][2][3][4][5]

Chemical Structure Relationship

The relationship between the NTE-122 free base and its dihydrochloride salt is characterized by the protonation of two nitrogen atoms within the molecule by hydrochloric acid. This process forms a salt, which often exhibits different solubility and stability properties compared to the free base.

References

Navigating the Preclinical Gauntlet: A Technical Guide to the Solubility and Stability of ACAT Inhibitors, Featuring NTE-122 Dihydrochloride

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. This technical guide provides an in-depth exploration of the critical solubility and stability assessments for potent, selective, and competitive Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, with a specific focus on the investigational compound NTE-122 dihydrochloride (B599025). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

While specific quantitative solubility and stability data for NTE-122 dihydrochloride are not publicly available, this guide outlines the essential experimental protocols and data presentation strategies necessary for the robust characterization of this and similar molecules.

Introduction to this compound and its Therapeutic Target: ACAT

NTE-122, identified by its Chemical Abstracts Service (CAS) number 166967-84-6, is a potent, selective, and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1][2][3] This enzymatic activity plays a significant role in cellular cholesterol homeostasis.[1][2] By inhibiting ACAT, compounds like NTE-122 can modulate cholesterol metabolism, a pathway implicated in various diseases, including atherosclerosis and certain cancers. The dihydrochloride salt form of NTE-122 is likely utilized to enhance its solubility and stability for research and potential therapeutic applications.

The ACAT Signaling Pathway

The ACAT enzyme is a key regulator of cellular cholesterol levels. The following diagram illustrates its central role in cholesterol metabolism.

Solubility Profiling: Methodologies and Data Presentation

Determining the solubility of a drug candidate like this compound across a range of aqueous and organic solvents is a critical first step in preclinical development. This data informs formulation strategies, bioavailability predictions, and the design of subsequent in vitro and in vivo studies.

Table 1: Experimental Protocols for Solubility Determination

| Parameter | Method | Description |

| Aqueous Solubility | Shake-Flask Method (Thermodynamic Solubility) | An excess of the compound is agitated in a buffered aqueous solution (e.g., phosphate-buffered saline at various pH values) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method like HPLC-UV. |

| Kinetic Solubility | Turbidimetric Method | A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by light scattering or turbidity) is determined. |

| Solubility in Organic Solvents | Visual Assessment or HPLC Quantification | A known amount of the compound is added to a specific volume of the organic solvent (e.g., ethanol, methanol, DMSO) and vortexed. The process is repeated until the compound no longer dissolves, or a saturated solution is analyzed by HPLC to determine the concentration. |

Table 2: Illustrative Solubility Data Presentation for an ACAT Inhibitor

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data Not Available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data Not Available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | HPLC |

| DMSO | 25 | Data Not Available | HPLC |

Stability Assessment: Protocols and Considerations

Evaluating the chemical stability of this compound under various stress conditions is essential to understand its degradation pathways, identify potential degradants, and establish appropriate storage and handling procedures.

Table 3: Experimental Protocols for Stability Studies

| Condition | Method | Description |

| Solid-State Stability | ICH Guideline Q1A(R2) | The solid compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). Samples are withdrawn at specified time points and analyzed for purity and degradation products using a stability-indicating HPLC method. |

| Solution Stability | Forced Degradation Studies | The compound is dissolved in various solutions and subjected to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), and light (photostability). The extent of degradation is monitored over time by HPLC. |

| Freeze-Thaw Stability | Repeated Freeze-Thaw Cycles | A solution of the compound is subjected to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing. The stability is assessed by comparing the initial concentration to the concentration after the final cycle. |

The following workflow outlines a typical process for conducting stability studies.

Table 4: Illustrative Stability Data Presentation for an ACAT Inhibitor

| Stress Condition | Duration | Temperature (°C) | % Recovery of Parent Compound | Observations |

| 0.1 N HCl | 24 hours | 60 | Data Not Available | e.g., Formation of new peaks in HPLC |

| 0.1 N NaOH | 24 hours | 60 | Data Not Available | e.g., No significant degradation |

| 3% H₂O₂ | 24 hours | 25 | Data Not Available | e.g., Significant degradation observed |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | Data Not Available | e.g., Slight discoloration |

Conclusion and Future Directions

The successful advancement of any drug candidate, including ACAT inhibitors like this compound, is critically dependent on a comprehensive understanding of its fundamental physicochemical properties. While specific data for NTE-122 remains proprietary, the methodologies and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of its solubility and stability. Researchers and drug development professionals are encouraged to apply these principles to generate the high-quality data necessary to support formulation development, IND-enabling studies, and ultimately, the clinical translation of novel therapeutic agents. Further investigations should focus on elucidating the precise degradation products of NTE-122 under various stress conditions to gain a complete stability profile.

References

An In-depth Technical Guide to the Therapeutic Targets of GNTI-122: An Engineered T-Regulatory Cell Therapy for Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 is an investigational, autologous T-regulatory (Treg) cell therapy currently in clinical development for the treatment of newly diagnosed Type 1 Diabetes (T1D). This document provides a comprehensive overview of the therapeutic targets and mechanism of action of GNTI-122, based on available preclinical and clinical data. GNTI-122 is designed to address the underlying autoimmune pathology of T1D by restoring immune tolerance to pancreatic beta cells, thereby preserving their function and preventing disease progression.[1][2][3] This guide will detail the molecular and cellular engineering of GNTI-122, present quantitative data from key experiments, outline experimental protocols, and visualize the core mechanisms through signaling and workflow diagrams.

It is important to note that the query "NTE-122 dihydrochloride" did not yield specific results; the information herein pertains to GNTI-122, which is the most relevant and scientifically documented therapeutic agent matching the query's likely intent.

Core Therapeutic Strategy of GNTI-122

The central therapeutic hypothesis for GNTI-122 is that an engineered population of Tregs can specifically suppress the autoimmune destruction of insulin-producing beta cells in the pancreas.[2][3] This is achieved through sophisticated genetic engineering of a patient's own CD4+ T cells to create a potent and targeted Treg cell product. The engineering strategy is built on three key pillars designed to overcome the limitations of previous Treg therapies.[1][4]

The Three Pillars of GNTI-122 Engineering:

-

Stable FOXP3 Expression : The transcription factor FOXP3 is essential for the development and function of Tregs. GNTI-122 is engineered for stable and robust FOXP3 expression to ensure the cells maintain their regulatory phenotype and suppressive function, even in the inflammatory microenvironment of the pancreas.[4][5]

-

Islet-Specific T-Cell Receptor (TCR) : To ensure the engineered Tregs home to the site of autoimmune attack, they are equipped with a TCR that recognizes an islet-specific antigen, specifically an islet-specific glucose-6-phosphatase catalytic subunit–related protein (IGRP).[4][6] This targeting is crucial for localized immune suppression and minimizing off-target effects.

-

Chemically Inducible Signaling Complex (CISC) : The pancreatic microenvironment in T1D is often deficient in Interleukin-2 (IL-2), a cytokine critical for Treg survival and function. GNTI-122 incorporates a CISC that provides a tunable, IL-2-like survival and proliferation signal in response to low doses of rapamycin.[1][4][6] This allows for pharmacologic control over the persistence and activity of the infused Treg cells.

Mechanism of Action and Therapeutic Targets

The primary therapeutic target of GNTI-122 is the autoreactive effector T cells (Teffs) that infiltrate the pancreas and destroy beta cells. GNTI-122 exerts its therapeutic effect through multiple mechanisms:

-

Direct Suppression : Upon engagement of its TCR with the IGRP antigen presented on antigen-presenting cells (APCs) in the pancreas and draining lymph nodes, GNTI-122 directly suppresses the activity of nearby autoreactive Teffs.[1][7]

-

Bystander Suppression : GNTI-122 has been shown to suppress Teffs with specificities for other islet antigens, not just IGRP. This "bystander suppression" is critical for controlling the polyclonal autoimmune response characteristic of T1D.[1][7]

-

Infectious Tolerance : GNTI-122 may also induce a regulatory phenotype in other immune cells, propagating a local environment of immune tolerance.[8]

The molecular signaling pathways involved in GNTI-122's function are complex. The engineered TCR engagement initiates a signaling cascade leading to the activation of suppressive functions. The CISC, upon activation by rapamycin, triggers STAT5 phosphorylation, a key downstream event in IL-2 receptor signaling, thereby promoting cell survival and proliferation.[6][9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its purity, phenotype, and functional activity.

Table 1: GNTI-122 Product Characteristics [4]

| Parameter | Value |

| Purity of Dual-Edited Product | >90% |

| Cell Yield | >3 x 10⁹ cells |

| Viability | High |

| Key Treg Markers | FOXP3+, CD25+, CD127 (low) |

Table 2: Phenotypic Markers of GNTI-122 [4][6]

| Marker | Expression Status | Functional Significance |

| FOXP3 | High | Lineage-defining transcription factor for Tregs |

| CD25 | High | Alpha chain of the IL-2 receptor, characteristic of Tregs |

| CD127 | Low | IL-7 receptor alpha chain, downregulated on Tregs |

| CTLA-4 | High | Inhibitory receptor involved in suppressing T-cell activation |

| EOS | High | Treg-associated transcription factor |

| TNFRII | High | Supports Treg stability and expansion |

| CD27 | High | Co-stimulatory receptor associated with functional Tregs |

| CD70 | Low | Ligand for CD27, low expression on stable Tregs |

Table 3: In Vitro Suppression of Effector T Cells (Teffs) [4][9]

| Experimental Condition | Outcome |

| GNTI-122 co-cultured with autologous Teffs and cognate IGRP peptide | Effective suppression of Teff proliferation and pro-inflammatory cytokine secretion (IL-2, TNF-α, IFN-γ) |

| GNTI-122 co-cultured with Teffs of different islet antigen specificities | Demonstration of bystander suppression |

Table 4: In Vivo Efficacy in a Mouse Model of T1D [6][7]

| Parameter | Observation |

| Trafficking of engineered Tregs | Homing to the pancreas and draining lymph nodes |

| Pancreatic Inflammation (Insulitis) | Decreased severity |

| Progression to Diabetes | Prevention of disease onset |

| Beta Cell Mass | Preservation of insulin-producing cells |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Generation and Phenotyping of GNTI-122

-

Cell Source : Autologous CD4+ T cells are isolated from a patient's peripheral blood via apheresis.[4]

-

Genetic Engineering : Dual homology-directed repair (HDR)-based genome editing is used to:

-

Expansion : The engineered cells are expanded ex vivo to achieve the target therapeutic dose.

-

Phenotyping by Flow Cytometry : The final cell product is analyzed for the expression of key Treg markers (FOXP3, CD25, CD127, CTLA-4, etc.) to confirm identity, purity, and consistency.[6][9]

In Vitro T-Cell Suppression Assay

-

Cell Co-culture : GNTI-122 cells are co-cultured with autologous, CellTrace Violet-labeled effector T cells (Teffs) and monocyte-derived dendritic cells as antigen-presenting cells (APCs).[9]

-

Antigen Stimulation : APCs are loaded with the cognate IGRP peptide to activate GNTI-122, and with other relevant islet peptides to activate polyclonal Teffs.[9]

-

Proliferation Analysis : Teff proliferation is measured by the dilution of CellTrace Violet dye using flow cytometry.

-

Cytokine Analysis : Supernatants from the co-cultures are analyzed for the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.

In Vivo Mouse Model of Type 1 Diabetes

-

Animal Model : An adoptive transfer model is used where splenocytes from diabetic NOD (non-obese diabetic) mice are injected into immunodeficient NSG (NOD scid gamma) mice, which then rapidly develop diabetes.[8]

-

Treatment : A mouse-analogue of GNTI-122 (mEngTregs) is administered to the NSG mice.

-

Monitoring : Blood glucose levels are monitored regularly to assess the development of diabetes.

-

Histology : At the end of the study, pancreata are harvested, and histological analysis is performed to assess the degree of insulitis (immune cell infiltration) and to quantify the remaining beta cell mass through insulin (B600854) staining.[8]

Visualizations

Signaling Pathway of GNTI-122 Action

Caption: Mechanism of GNTI-122 action in suppressing autoimmune destruction of pancreatic beta cells.

Experimental Workflow for GNTI-122 Production and Testing

Caption: Workflow for the production and evaluation of GNTI-122 from patient apheresis to clinical trials.

Conclusion

GNTI-122 represents a highly targeted and multi-faceted therapeutic approach for Type 1 Diabetes. By engineering a patient's own T cells to become stable, pancreas-homing regulatory cells with pharmacologically controllable persistence, GNTI-122 aims to restore specific immune tolerance and halt the autoimmune destruction of beta cells. The preclinical data strongly support its proposed mechanism of action, and the ongoing Phase 1 clinical trial will provide crucial insights into its safety and therapeutic potential in humans.[2][4][10] The primary therapeutic targets are the autoreactive effector T cells within the pancreas, which GNTI-122 is designed to suppress through direct and bystander mechanisms, ultimately preserving endogenous insulin production.

References

- 1. gentibio.com [gentibio.com]

- 2. GNTI-122 for Type 1 Diabetes · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. gentibio.com [gentibio.com]

- 4. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GentiBio Announces Preclinical Data Showing Antigen Specific Engineered Tregs Suppressing Pancreatic Inflammation and Potential Utility for Treatment and Prevention of Clinical Type 1 Diabetes (T1D) [prnewswire.com]

- 6. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 7. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gentibio.com [gentibio.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

GNTI-122: A Technical Overview of an Engineered T Regulatory Cell Therapy for Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNTI-122 is an investigational autologous engineered T regulatory (Treg) cell therapy in development for the treatment of Type 1 Diabetes (T1D). This therapy is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells. GNTI-122 is derived from a patient's own CD4+ T cells, which are genetically engineered to express a stable FOXP3 phenotype, a T cell receptor (TCR) specific for an islet antigen, and a chemically inducible signaling complex (CISC) for controlled IL-2 signaling. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for GNTI-122, detailing its mechanism of action, preclinical efficacy, and the design of its initial clinical evaluation.

Introduction to GNTI-122

Type 1 Diabetes is an autoimmune disease characterized by the T cell-mediated destruction of insulin-producing beta cells in the pancreas.[1] Adoptive transfer of Tregs is a promising therapeutic strategy, but previous attempts have been limited by a lack of tissue specificity, insufficient IL-2 signaling, and Treg plasticity.[2][3] GNTI-122 is a next-generation cell therapy engineered to overcome these limitations.[2][3] It is an autologous product created from a patient's peripheral blood CD4+ T cells.[4]

The core engineering of GNTI-122 involves three key modifications:

-

Stable FOXP3 Expression: Ensures the cells maintain their regulatory phenotype and function.[4]

-

Islet-Specific T Cell Receptor (TCR): Directs the engineered Tregs to the pancreas and draining lymph nodes, the sites of autoimmune attack.[1]

-

Chemically Inducible Signaling Complex (CISC): Allows for tunable and specific IL-2 signaling in response to low-dose rapamycin (B549165), promoting the proliferation and survival of the engineered Tregs.[2][4]

GNTI-122 is being developed to not only halt the autoimmune destruction of beta cells but also to create an environment that supports their repair and function.[1]

Mechanism of Action

GNTI-122 is designed to restore immune homeostasis in T1D through multiple mechanisms. The engineered Tregs home to the pancreas and associated lymph nodes where they can directly suppress the activity of pathogenic effector T cells (Teffs) that recognize the same islet antigen.[4] Furthermore, GNTI-122 can induce "bystander suppression," where they also suppress Teffs with different islet antigen specificities in the local microenvironment.[2][4] This broad suppression of the autoimmune response is crucial for protecting the remaining beta cells.

In Vitro Studies

A series of in vitro assays were conducted to characterize the phenotype, function, and potency of GNTI-122.

Phenotypic Stability and Function

GNTI-122 cells, generated from bulk CD4+ T cells, were shown to have high purity and a stable regulatory phenotype.[4] The genome engineering process results in stable expression of FOXP3, the master regulator of Treg function.[2]

Antigen-Specific Suppression

Co-culture assays using GNTI-122 cells with autologous Teffs from T1D patients demonstrated the suppressive capacity of the engineered Tregs.[2] GNTI-122 was able to suppress the proliferation of pathogenic Teffs with a broad range of islet self-antigen specificities.[2] This supports both the direct and bystander suppression mechanisms.

CISC-Mediated Proliferation

The chemically inducible signaling complex (CISC) was designed to provide GNTI-122 with a selective advantage for proliferation and survival. Activation of the CISC with rapamycin resulted in a concentration-dependent phosphorylation of STAT5, a key downstream signaling molecule in the IL-2 pathway.[2] This, in conjunction with TCR engagement, promoted the proliferation of GNTI-122 cells.[2]

Table 1: Summary of Key In Vitro Findings

| Assay | Key Finding | Reference |

| Flow Cytometry | High purity and stable FOXP3 expression in GNTI-122 cells. | [4] |

| Teff Co-culture | GNTI-122 suppresses proliferation of polyclonal, islet-specific Teffs from T1D patients. | [2] |

| pSTAT5 Assay | Rapamycin induces concentration-dependent STAT5 phosphorylation in GNTI-122 cells. | [2] |

| Proliferation Assay | CISC activation in concert with TCR engagement promotes GNTI-122 proliferation. | [2] |

In Vivo Preclinical Studies

The efficacy of GNTI-122 was evaluated in a murine adoptive transfer model of T1D.

Animal Model and Efficacy

In a T1D mouse model, a murine analog of GNTI-122 demonstrated the ability to traffic to the pancreas.[2] The administration of these engineered Tregs led to a decrease in the severity of insulitis (inflammation of the islets) and prevented the progression to diabetes.[2] These findings provide strong in vivo proof-of-concept for the therapeutic potential of GNTI-122.

Table 2: Summary of Key In Vivo Findings

| Animal Model | Key Findings | Reference |

| Adoptive Transfer T1D Mouse Model | - mEngTregs trafficked to the pancreas. - Reduced severity of insulitis. - Prevented progression to diabetes. | [2][4] |

Clinical Development

GNTI-122 is currently transitioning to clinical evaluation.

Phase 1 Clinical Trial Design

A Phase 1, multi-center, single-arm study (NCT06919354) is planned to evaluate the safety, tolerability, cellular kinetics, and biomarker changes of GNTI-122 in adults recently diagnosed with T1D.[5] The study will enroll participants into three cohorts:

-

Cohort 1 (n=3): Low dose of GNTI-122.[5]

-

Cohort 2 (n=3): High dose of GNTI-122.[5]

-

Cohort 3 (n=10): High dose of GNTI-122 in combination with rapamycin.[5]

Participants will be followed for 78 weeks, with assessments including safety monitoring, C-peptide levels (a measure of endogenous insulin (B600854) production), and various pharmacodynamic markers.[5] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for GNTI-122.[6]

References

- 1. gentibio.com [gentibio.com]

- 2. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gentibio.com [gentibio.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. gentibio.com [gentibio.com]

Preliminary Technical Guide on GNTI-122: An Engineered T-Regulatory Cell Therapy for Type 1 Diabetes

Disclaimer: Initial research for "NTE-122 dihydrochloride" yielded no direct results. However, extensive information was found for "GNTI-122," an investigational cell therapy for Type 1 Diabetes. This guide is based on the strong assumption that GNTI-122 is the intended subject of the query.

This technical guide provides an in-depth overview of GNTI-122, an autologous engineered T-regulatory (EngTreg) cell therapy. The information is intended for researchers, scientists, and drug development professionals interested in the core science and preliminary clinical development of this novel therapeutic approach.

Core Concept and Therapeutic Rationale

GNTI-122 is a cell therapy developed to treat recently diagnosed Type 1 Diabetes (T1D).[1][2] The core of this therapy lies in leveraging the patient's own CD4+ T cells, which are engineered to become highly specialized regulatory T cells (Tregs).[3][4] The primary goal of GNTI-122 is to halt the autoimmune destruction of insulin-producing beta cells in the pancreas, thereby preserving the body's natural ability to produce insulin.[2][5]

The rationale for this approach stems from the limitations of previous Treg therapies, which often lacked tissue specificity, long-term stability, and sufficient signaling support to be effective in the inflammatory microenvironment of the pancreas in T1D patients.[6][7][8] GNTI-122 is designed to overcome these challenges through a multi-faceted engineering strategy.[4][5]

GNTI-122 Engineering and Mechanism of Action

GNTI-122 is produced by genetically modifying a patient's own bulk CD4+ T cells.[3] This process involves editing two genetic loci to incorporate three key features that enhance the therapeutic potential of the resulting EngTregs.[3]

The three core engineering pillars of GNTI-122 are:

-

Stabilized FOXP3 Expression: FOXP3 is a master transcription factor for Treg function. GNTI-122 is engineered for stable and high expression of FOXP3 to ensure the cells maintain their potent immunosuppressive activity.[3][4][5]

-

Islet-Specific T-Cell Receptor (TCR): The EngTregs are equipped with a TCR that recognizes an islet-specific antigen (IGRP - islet-specific glucose-6-phosphatase catalytic subunit-related protein). This directs the GNTI-122 cells to home to the pancreas and its draining lymph nodes, the sites of autoimmune attack.[3][5]

-

Chemically Inducible Signaling Complex (CISC): To promote the survival and activity of the EngTregs in the IL-2 deficient environment of the pancreas, a CISC is incorporated. This complex provides IL-2 signaling support in response to the administration of low-dose rapamycin, allowing for tunable control over the proliferation and function of GNTI-122 after administration.[3][4][5]

The proposed mechanism of action for GNTI-122 involves both direct and bystander suppression of pathogenic effector T cells (Teffs) that are responsible for destroying beta cells.[4][6][9] Once homed to the pancreas, GNTI-122 cells are activated by their cognate antigen and exert their suppressive functions, which include the suppression of Teffs with different islet antigen specificities.[4][9]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of GNTI-122.

Caption: GNTI-122 signaling and suppressive function in the pancreatic islets.

Preclinical and Manufacturing Data

Preclinical studies have provided proof-of-concept for the therapeutic potential of GNTI-122. In an adoptive transfer mouse model of T1D, a murine surrogate of GNTI-122 demonstrated effective trafficking to the pancreas, a reduction in the severity of insulitis, and prevention of diabetes progression.[6][8] In vitro assays using effector T cells from T1D patients have shown that GNTI-122 can suppress the proliferation and pro-inflammatory cytokine secretion of these pathogenic cells.[3]

The manufacturing process for GNTI-122 has been developed to be scalable and consistent. The process starts with the apheresis of a patient's peripheral blood to isolate bulk CD4+ T cells.[3] These cells then undergo dual-locus gene editing to introduce the three core engineering pillars.

| Parameter | Value | Source |

| Starting Material | Bulk CD4+ T cells from patient apheresis | [3] |

| Purity of Dual-Edited Product | >90% | [3] |

| Cell Yield | >3 x 10^9 | [3] |

| Key Treg Markers Expressed | FOXP3, CD25, low CD127, CTLA4, EOS, TNFRII, CD27, low CD70 | [3] |

| Functional Markers (post-stimulation) | Increased LAP and GARP; Decreased IL-2, TNF-α, IFNγ | [3] |

Experimental Protocols

GNTI-122 Manufacturing and Administration Workflow

The overall workflow from patient to treatment is a multi-step process. The following diagram outlines the key stages in the manufacturing and administration of GNTI-122.

References

- 1. breakthrought1d.org [breakthrought1d.org]

- 2. gentibio.com [gentibio.com]

- 3. SUN-556 GNTI-122: A Potentially Curative Engineered Treg Cell Therapy for the Treatment of Recently Diagnosed Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gentibio.com [gentibio.com]

- 5. gentibio.com [gentibio.com]

- 6. JCI Insight - GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes [insight.jci.org]

- 7. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NTE-122 Dihydrochloride in Cell Culture

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for "NTE-122 dihydrochloride (B599025)," no specific public data regarding its experimental protocols for cell culture, mechanism of action, signaling pathways, or cytotoxicity was found. The information necessary to generate detailed application notes, quantitative data tables, and specific diagrams as requested is not available in the public domain under this compound name.

It is possible that "NTE-122 dihydrochloride" is an internal or developmental code name for a compound that is not yet widely documented in scientific literature. The following sections provide generalized protocols and templates that can be adapted once specific experimental parameters for this compound are determined. Researchers should substitute the placeholder information with data obtained from internal studies or future publications.

Section 1: Compound Information (Placeholder)

This section should be populated with the specific chemical and physical properties of this compound once the information is available.

| Identifier | Value |

| IUPAC Name | Data Not Available |

| Synonyms | Data Not Available |

| CAS Number | Data Not Available |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Purity | Specify as per batch |

| Solubility | e.g., Soluble in DMSO, Water, Ethanol |

| Storage | e.g., -20°C, protect from light |

Section 2: General Cell Culture Protocol for Compound Screening

This protocol provides a basic framework for assessing the effect of a novel compound on cultured cells. It should be optimized for the specific cell line and research question.

2.1. Materials

-

Cell line of interest (e.g., HeLa, A549, SH-SY5Y)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

This compound stock solution (concentration to be determined)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Microplate reader

2.2. Procedure: Cell Seeding

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2.3. Procedure: Compound Treatment

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The concentration range should be determined by preliminary dose-response experiments.

-

Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent used for the compound, e.g., DMSO) and untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

2.4. Procedure: Cytotoxicity Assessment (MTT Assay Example)

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Experimental Workflow for Cytotoxicity Assay```dot

Caption: Hypothetical inhibition of a kinase signaling pathway by a compound.

Section 4: Quantitative Data Summary (Template)

Data from experiments should be compiled into tables for clarity and ease of comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| e.g., MCF-7 | MTT | 48 | Data Not Available |

| e.g., HCT116 | CellTiter-Glo® | 72 | Data Not Available |

| e.g., PC-3 | MTT | 48 | Data Not Available |

Table 2: Effect of this compound on Target Activity

| Target | Assay Type | IC₅₀ (nM) |

| e.g., Kinase B | Biochemical Assay | Data Not Available |

| e.g., Receptor X | Binding Assay | Data Not Available |

To proceed with creating accurate and detailed documentation, specific experimental data for this compound is required. Researchers are encouraged to use these templates as a guide for structuring their findings.

Application Notes and Protocols for GNTI-122 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: Initial searches for "NTE-122 dihydrochloride" did not yield specific results. However, extensive information is available for "GNTI-122," an engineered T regulatory cell (Treg) therapy. It is highly likely that "this compound" is a mistaken reference to GNTI-122. This document provides detailed application notes and protocols based on the available data for GNTI-122.

Introduction

GNTI-122 is an investigational autologous engineered T regulatory cell (EngTreg) therapy designed to treat Type 1 Diabetes (T1D).[1][2] T1D is an autoimmune disease where the body's own T cells attack and destroy insulin-producing beta cells in the pancreas.[2] GNTI-122 is developed to restore immune tolerance to pancreatic islets, thereby protecting beta cells from destruction and potentially promoting their repair and function.[2]

The core of GNTI-122 technology involves engineering a patient's own CD4+ T cells with three key features:

-

Stable FOXP3 Expression: FOXP3 is a master regulator of Treg development and function, and its stable expression ensures the cells maintain their regulatory phenotype.[1][3]

-

Pancreatic Islet-Specific T Cell Receptor (TCR): This engineered TCR directs the GNTI-122 cells to the pancreas and draining lymph nodes, the sites of autoimmune attack in T1D.[2]

-

Chemically Inducible Signaling Complex (CISC): This allows for the specific and tunable activation and proliferation of GNTI-122 cells in vivo through the administration of low-dose rapamycin (B549165), which mimics IL-2 signaling.[1][3]

Mechanism of Action

GNTI-122 exerts its therapeutic effect through multiple mechanisms to suppress the autoimmune destruction of pancreatic beta cells. Upon reaching the pancreas and draining lymph nodes, GNTI-122 cells are activated by recognizing a specific islet antigen.[1] This activation leads to:

-

Direct Suppression: GNTI-122 directly suppresses the activity of effector T cells (Teffs) that share the same islet antigen specificity.[1][3]

-

Bystander Suppression: Activated GNTI-122 cells can also suppress Teffs with different islet antigen specificities in the local microenvironment.[1][3]

-

Infectious Tolerance: GNTI-122 may induce other T cells to become regulatory, further amplifying the suppressive effect.[2]

This multi-pronged approach aims to create a local environment of immune tolerance in the pancreas, protecting the remaining beta cells and potentially allowing for their regeneration.

Preclinical Efficacy in a Type 1 Diabetes Mouse Model

Preclinical studies have demonstrated the efficacy of a mouse-engineered Treg analog of GNTI-122 in an adoptive transfer mouse model of T1D.[3][4]

Experimental Protocol: Adoptive Transfer Mouse Model of T1D

This protocol provides a general framework based on typical adoptive transfer models for studying T1D.

-

Animal Model: Non-obese diabetic (NOD) mice are commonly used as they spontaneously develop autoimmune diabetes that shares many characteristics with human T1D.

-

Induction of Diabetes (if necessary): While NOD mice develop spontaneous diabetes, the process can be accelerated and synchronized by the adoptive transfer of diabetogenic T cells.

-

Preparation of Mouse EngTreg Analog:

-

Isolate CD4+ T cells from a donor mouse.

-

Genetically engineer the cells to express a stable form of Foxp3, a mouse islet-specific TCR, and the CISC.

-

-

Adoptive Transfer:

-

Inject a defined number of diabetogenic T cells into recipient NOD mice to induce diabetes.

-

Administer the mouse EngTreg analog of GNTI-122 to a cohort of these mice. Control groups would receive no treatment or a non-engineered Treg cell population.

-

-

Monitoring:

-

Monitor blood glucose levels regularly to assess the onset and progression of diabetes.

-

At the study endpoint, harvest pancreata for histological analysis.

-

-

Outcome Measures:

-

Incidence of Diabetes: The percentage of mice in each group that become diabetic.

-

Insulitis Scoring: Histological assessment of the degree of immune cell infiltration into the pancreatic islets.

-

Beta Cell Preservation: Quantification of remaining beta cell mass.

-

EngTreg Trafficking: Analysis of the presence of the engineered Tregs in the pancreas and draining lymph nodes.

-

Summary of Preclinical Findings

In a T1D mouse model, the surrogate mouse EngTregs demonstrated:

-

Long-term suppression of pathogenic T cells attacking the pancreas.[1]

-

Reduced inflammation within the pancreatic islets.[1]

-

Protection of insulin-producing islet beta cells. [1]

-

Mitigation of the development of T1D. [1]

-

The engineered Tregs trafficked to the pancreas, decreased the severity of insulitis, and prevented progression to diabetes.[3][4]

Quantitative Data from Preclinical Studies

While specific quantitative data from the animal studies is not publicly available in the provided search results, the following table illustrates the type of data that would be generated from such experiments.

| Parameter | Control Group (Diabetogenic T cells only) | GNTI-122 Analog Group |

| Diabetes Incidence | High (e.g., >80%) | Significantly Lower |

| Mean Insulitis Score | Severe | Mild to None |

| Beta Cell Mass | Significantly Reduced | Preserved |

| EngTreg Presence in Pancreas | N/A | Detected |

Clinical Development and Human Trials

GNTI-122 is currently being evaluated in a Phase 1 clinical trial for adults recently diagnosed with T1D.[5][6]

Clinical Trial Design Overview

-

Objective: To assess the safety, tolerability, and pharmacodynamic activity of GNTI-122.[5][6]

-

Cohorts: The study includes multiple cohorts receiving different doses of GNTI-122, with one cohort also receiving rapamycin to activate the CISC.[5]

-

Administration: GNTI-122 is manufactured from the patient's own blood cells and administered as a single dose.[5][6]

-

Follow-up: Participants are monitored for 78 weeks for safety and efficacy markers.[5]

-

Key Efficacy Assessments:

-

MMTT-stimulated C-peptide levels (a measure of insulin (B600854) production).[5]

-

HbA1c levels.[5]

-

Pharmacodynamic activity (e.g., lymphocyte subsets, Teff responses).[5]

-

Considerations for Animal Studies

-

Species Selection: The choice of animal model is critical. While NOD mice are a standard, other models may be relevant depending on the specific research question.

-

Cell Dosing: Determining the optimal dose of engineered Tregs is a key aspect of preclinical development. Dose-ranging studies are essential.

-

Immunogenicity: As GNTI-122 involves genetic engineering, the potential for an immune response against the engineered cells should be evaluated.

-

Safety and Toxicity: Comprehensive safety and toxicology studies are required to identify any potential off-target effects or adverse events.

Conclusion

GNTI-122 represents a promising, targeted cell therapy approach for the treatment of Type 1 Diabetes. Preclinical studies in mouse models have demonstrated its potential to suppress the autoimmune attack on pancreatic beta cells. The ongoing clinical trials will provide crucial information on its safety and efficacy in humans. The protocols and information provided herein offer a guide for researchers working with or interested in the application of engineered Treg therapies like GNTI-122 in animal models.

References

- 1. gentibio.com [gentibio.com]

- 2. gentibio.com [gentibio.com]

- 3. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GNTI-122: an autologous antigen-specific engineered Treg cell therapy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. breakthrought1d.org [breakthrought1d.org]

Application Notes and Protocols for N-(1-naphthyl)ethylenediamine Dihydrochloride Solution

Compound: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) Synonyms: Bratton-Marshall Reagent Molecular Formula: C₁₂H₁₄N₂·2HCl Molecular Weight: 259.18 g/mol

Introduction

N-(1-naphthyl)ethylenediamine dihydrochloride is a crucial reagent in analytical chemistry, primarily utilized as a coupling agent in the spectrophotometric quantification of nitrite (B80452) (NO₂⁻). Its most prominent application is in the Griess test, a widely used method for the indirect measurement of nitric oxide (NO) production in biological samples. This document provides detailed protocols for the preparation, storage, and application of N-(1-naphthyl)ethylenediamine dihydrochloride solutions for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of N-(1-naphthyl)ethylenediamine dihydrochloride is presented in the table below.

| Property | Value | Citations |

| Appearance | Off-white to light pink crystalline powder | [1][2] |

| Melting Point | 188 - 198 °C (with decomposition) | [1][2] |

| Solubility in Water | ~30 g/L at 20°C | [1][2] |

| pH | 1 (in a 25 g/L aqueous solution at 20°C) | [1] |

| Storage | Store in a dry, tightly closed container, protected from light and moisture. | [3][4] |

Solution Preparation Protocols

3.1. Standard 0.1% (w/v) Aqueous Solution

This is a commonly used concentration for the Griess test.

Materials:

-

N-(1-naphthyl)ethylenediamine dihydrochloride powder

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL or 500 mL)

-

Magnetic stirrer and stir bar (optional)

-

Amber glass bottle for storage

Protocol:

-

Weigh out 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride for a 100 mL solution, or 0.5 g for a 500 mL solution.[5]

-

Transfer the powder to the volumetric flask.

-

Add approximately half the final volume of distilled water to the flask.

-

Agitate the flask to dissolve the powder. A magnetic stirrer can be used for this purpose.

-

Once the solid is completely dissolved, add distilled water to the calibration mark of the volumetric flask.

-

Invert the flask several times to ensure the solution is homogeneous.

-

Transfer the prepared solution to a labeled amber glass bottle for storage.

3.2. N-(1-naphthyl)ethylenediamine dihydrochloride/propylene (B89431) glycol Test Solution

This formulation is used in specific pharmacopeial tests.

Materials:

-

N-(1-naphthyl)ethylenediamine dihydrochloride powder

-

Distilled or deionized water

-

Propylene glycol

-

Graduated cylinders

-

Beaker and volumetric flask (100 mL)

Protocol:

-

Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 30 mL of distilled water in a beaker.[6]

-

Once dissolved, transfer the solution to a 100 mL volumetric flask.

-

Add propylene glycol to the flask to bring the total volume to 100 mL.[6]

-

Mix the solution thoroughly. This solution should be freshly prepared before use.[6]

Storage and Stability

Proper storage is critical to maintain the reactivity of the N-(1-naphthyl)ethylenediamine dihydrochloride solution.

| Condition | Recommendation | Stability | Citations |

| Aqueous Solution | Store in a dark or amber glass bottle at 2-8°C. | Stable for approximately 1 month. Discard if a strong brown coloration develops. | [5] |

| Solid Compound | Keep container tightly closed in a dry and well-ventilated place. Protect from light and moisture. | Stable under recommended storage conditions. | [3][4] |

Application: The Griess Test for Nitrite Determination

The Griess test is a colorimetric assay that detects the presence of nitrite ions. It is a two-step diazotization reaction.[7] In the first step, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. In the second step, this diazonium salt is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.[7][8] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.

Experimental Protocol for Griess Test:

Materials:

-

Sample containing nitrite (e.g., cell culture supernatant, water sample)

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water

-

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~540-550 nm

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same matrix as your samples.

-

Sample Preparation: If necessary, centrifuge samples to remove any particulate matter.

-

Assay: a. To each well of a 96-well plate, add 50 µL of your sample or standard. b. Add 50 µL of Component A (sulfanilamide solution) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Component B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.[9]

-

Measurement: Measure the absorbance of each well at approximately 540 nm within 30 minutes of adding Component B.[9][10]

-

Quantification: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.

Visualizations

Diagram of the Griess Reaction Signaling Pathway

Caption: The two-step chemical reaction pathway of the Griess test.

Experimental Workflow for Nitrite Quantification

Caption: A step-by-step workflow for the Griess assay.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. N-(1-Naphthyl)ethylenediamine dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. lobachemie.com [lobachemie.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 6. digicollections.net [digicollections.net]

- 7. Griess test - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNTI-122 in Type 1 Diabetes Mellitus Research

Disclaimer: The information provided herein is based on publicly available data regarding GNTI-122 , an investigational cell therapy. The initial query for "NTE-122 dihydrochloride" did not yield relevant results, and it is presumed that the intended subject of inquiry is GNTI-122, which is currently under investigation for the treatment of Type 1 Diabetes (T1D). GNTI-122 is a cell-based therapy and not a dihydrochloride (B599025) salt.

Introduction

GNTI-122 is an investigational, autologous, engineered regulatory T (Treg) cell therapy being developed for the treatment of recently diagnosed Type 1 Diabetes (T1D).[1][2][3] T1D is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas by the body's own immune system.[3] GNTI-122 is designed to restore immune tolerance to pancreatic islets, thereby protecting the remaining beta cells from autoimmune attack and preserving their function.[3]

These application notes provide an overview of GNTI-122, its mechanism of action, and protocols for its potential application in a research setting, based on preclinical and clinical trial information.

Mechanism of Action

GNTI-122 is developed from a patient's own CD4+ T cells, which are collected via leukapheresis.[2] These cells are then genetically engineered to become stable and potent regulatory T cells with specificity for pancreatic islet antigens. The core engineering pillars of GNTI-122 aim to overcome the limitations of traditional Treg therapies by:

-

Ensuring Treg Stability: Engineered to stably express FOXP3, a key transcription factor for Treg function.[4][5]

-

Antigen Specificity: Engineered to express a T cell receptor (TCR) that recognizes a specific pancreatic islet antigen, directing the Tregs to the site of inflammation (the pancreas and draining lymph nodes).[3]

-

Enhanced Survival and Function: Incorporates a chemically inducible signaling complex (CISC) that responds to rapamycin (B549165). This allows for the selective expansion and activation of GNTI-122 cells in vivo.[4][5]

The proposed mechanism of action involves GNTI-122 cells migrating to the pancreas and local lymph nodes, where they suppress the activity of pathogenic effector T cells that are attacking the beta cells. This suppression is achieved through both direct cell-to-cell contact and the secretion of anti-inflammatory cytokines, a phenomenon known as bystander suppression.[4][5][6]

Signaling Pathway of GNTI-122 Activation

Caption: GNTI-122 activation via antigen and rapamycin leading to suppression of effector T cells.

Data Presentation

Preclinical Efficacy of GNTI-122 Analog in a Mouse Model of T1D

| Parameter | Control Group | GNTI-122 Analog Treated Group |

| Disease Progression | Progressive development of diabetes | Prevention of diabetes progression[4][5] |

| Pancreatic Infiltration | Severe insulitis | Decreased severity of insulitis[4][5] |

| Cell Trafficking | - | Engineered Tregs trafficked to the pancreas[4][5] |

In Vitro Suppression of Human T Cells

| Condition | Effector T Cell Proliferation | Pro-inflammatory Cytokine Secretion |

| Co-culture with Control Cells | Normal | Normal |

| Co-culture with GNTI-122 | Suppressed[1][6] | Suppressed (e.g., IFN-γ, TNF-α)[1] |

Experimental Protocols

Protocol 1: In Vitro Suppression Assay

Objective: To assess the ability of GNTI-122 to suppress the proliferation and cytokine production of effector T cells (Teffs) in vitro.

Materials:

-

GNTI-122 cells

-

Effector T cells (isolated from T1D patient PBMCs)

-

Antigen-presenting cells (APCs)

-

Cognate peptide for GNTI-122 TCR

-

Anti-CD3/anti-CD28 beads

-

Cell proliferation dye (e.g., CFSE)

-

Cytokine analysis kit (e.g., ELISA or CBA)

-

Cell culture medium and supplements

Methodology:

-

Labeling of Effector T Cells:

-

Resuspend Teffs at 1x10^6 cells/mL in PBS.

-

Add cell proliferation dye according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at 37°C.

-

Quench the staining reaction with complete culture medium.

-

Wash the cells and resuspend in fresh medium.

-

-

Co-culture Setup:

-

Plate the labeled Teffs at a constant number in a 96-well plate.

-

Add GNTI-122 cells at varying ratios (e.g., 1:1, 1:2, 1:4 GNTI-122:Teff).

-

Add APCs and the cognate peptide to stimulate the GNTI-122 cells.

-

Alternatively, for polyclonal stimulation, add anti-CD3/anti-CD28 beads.

-